Cas no 919008-03-0 (7-(4-chlorophenyl)methyl-1,3,9-trimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione)

7-(4-chlorophenyl)methyl-1,3,9-trimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione structure
919008-03-0 structure
Product name:7-(4-chlorophenyl)methyl-1,3,9-trimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione
CAS No:919008-03-0
MF:C17H17ClN6O2
MW:372.808881521225
CID:5363659

7-(4-chlorophenyl)methyl-1,3,9-trimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione Chemical and Physical Properties

Names and Identifiers

    • 7-(4-chlorobenzyl)-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
    • 7-[(4-chlorophenyl)methyl]-1,3,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
    • 7-(4-chlorophenyl)methyl-1,3,9-trimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione
    • Inchi: 1S/C17H17ClN6O2/c1-10-8-23-13-14(19-16(23)22(3)20-10)21(2)17(26)24(15(13)25)9-11-4-6-12(18)7-5-11/h4-7H,8-9H2,1-3H3
    • InChI Key: VADHYUWXILHVKY-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)CN1C(N(C)C2=C(C1=O)N1CC(C)=NN(C)C1=N2)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 2
  • Complexity: 635
  • Topological Polar Surface Area: 74
  • XLogP3: 2.1

7-(4-chlorophenyl)methyl-1,3,9-trimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3270-2427-30mg
7-[(4-chlorophenyl)methyl]-1,3,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione
919008-03-0 90%+
30mg
$119.0 2023-08-15
Life Chemicals
F3270-2427-4mg
7-[(4-chlorophenyl)methyl]-1,3,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione
919008-03-0 90%+
4mg
$66.0 2023-08-15
Life Chemicals
F3270-2427-25mg
7-[(4-chlorophenyl)methyl]-1,3,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione
919008-03-0 90%+
25mg
$109.0 2023-08-15
Life Chemicals
F3270-2427-5μmol
7-[(4-chlorophenyl)methyl]-1,3,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione
919008-03-0 90%+
5μmol
$63.0 2023-08-15
Life Chemicals
F3270-2427-75mg
7-[(4-chlorophenyl)methyl]-1,3,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione
919008-03-0 90%+
75mg
$208.0 2023-08-15
Life Chemicals
F3270-2427-5mg
7-[(4-chlorophenyl)methyl]-1,3,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione
919008-03-0 90%+
5mg
$69.0 2023-08-15
Life Chemicals
F3270-2427-3mg
7-[(4-chlorophenyl)methyl]-1,3,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione
919008-03-0 90%+
3mg
$63.0 2023-08-15
Life Chemicals
F3270-2427-2μmol
7-[(4-chlorophenyl)methyl]-1,3,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione
919008-03-0 90%+
2μmol
$57.0 2023-08-15
Life Chemicals
F3270-2427-20μmol
7-[(4-chlorophenyl)methyl]-1,3,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione
919008-03-0 90%+
20μmol
$79.0 2023-08-15
Life Chemicals
F3270-2427-10μmol
7-[(4-chlorophenyl)methyl]-1,3,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione
919008-03-0 90%+
10μmol
$69.0 2023-08-15

7-(4-chlorophenyl)methyl-1,3,9-trimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione Related Literature

Additional information on 7-(4-chlorophenyl)methyl-1,3,9-trimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione

Introduction to Compound with CAS No. 919008-03-0 and Product Name: 7-(4-chlorophenyl)methyl-1,3,9-trimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino[4,3-g]purine-6,8-dione

The compound with the CAS number 919008-03-0 and the product name 7-(4-chlorophenyl)methyl-1,3,9-trimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino[4,3-g]purine-6,8-dione represents a significant advancement in the field of chemobiology and pharmaceutical research. This heterocyclic compound belongs to a class of molecules that have garnered considerable attention due to their unique structural properties and potential therapeutic applications.

The molecular structure of this compound features a complex arrangement of nitrogen-containing rings, which are characteristic of many biologically active molecules. Specifically, the presence of a triazino[4,3-g]purine core suggests a high degree of functional complexity and potential for interactions with biological targets. The 1H,4H,6H,7H,8H,9H designation indicates the positions of hydrogen atoms within the molecule, which are critical for its chemical reactivity and biological activity.

One of the most striking features of this compound is its 7-(4-chlorophenyl)methyl substituent. The chlorophenyl group is known to enhance the lipophilicity and metabolic stability of many pharmaceutical compounds. This modification can significantly influence the compound's pharmacokinetic properties and its ability to interact with biological receptors. Additionally, the trimethyl groups at positions 1, 3, and 9 further modulate the electronic properties of the molecule and may contribute to its binding affinity and selectivity.

In recent years, there has been growing interest in developing novel therapeutic agents based on triazino[4,3-g]purine derivatives due to their potential applications in treating various diseases. These compounds have shown promise in preclinical studies as inhibitors of kinases and other enzymes involved in cancer progression. The 6,8-dione moiety in this molecule is particularly noteworthy as it can serve as a site for further chemical modifications or as a key interaction point with biological targets.

Current research in this area has focused on understanding how structural modifications can enhance the efficacy and safety of triazino[4,3-g]purine-based drugs. For instance, studies have demonstrated that incorporating halogen atoms into the purine ring can improve binding affinity to target proteins. Similarly,the strategic placement of methyl groups can fine-tune the pharmacokinetic profile of these compounds. These findings have laid the groundwork for developing more sophisticated derivatives with improved therapeutic potential.

The CAS number 919008-03-0 provides a unique identifier for this compound,ensuring consistency in scientific literature and patent filings. This standardized numbering system is crucial for researchers who need to reference specific chemical entities accurately across different publications and databases. The compound's detailed chemical name,7-(4-chlorophenyl)methyl-1,3,9-trimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino[4,3-g]purine-6,8-dione,describes its precise molecular structure in a way that is easily interpretable by chemists and biologists alike.

One of the most exciting aspects of this compound is its potential as a lead molecule for drug discovery。The combination of structural features such as the triazino[4,3-g]purine core、the 7-(4-chlorophenyl)methyl substituent、and the trimethyl groups creates a versatile scaffold that can be modified to target specific biological pathways. Researchers are exploring various synthetic strategies to optimize this molecule for therapeutic use,including modifications to improve solubility、reduce toxicity、and enhance bioavailability.

Recent advances in computational chemistry have enabled researchers to predict the biological activity of molecules like this one with greater accuracy than ever before. By using molecular modeling techniques,scientists can simulate how these compounds interact with biological targets at an atomic level。This approach has been instrumental in identifying promising candidates for further development and has significantly accelerated the drug discovery process.

The 6、8-dione moiety is particularly interesting from a chemical perspective because it can participate in hydrogen bonding、coordinate with metal ions、or undergo further oxidation or reduction reactions。These properties make it a valuable feature for designing molecules that can interact with a wide range of biological targets. Additionally,the presence of multiple nitrogen atoms provides numerous opportunities for functionalization،allowing researchers to fine-tune the properties of the compound as needed.

In conclusion،the compound with CAS number 919008-03-0 and product name 7-(4-chlorophenyl)methyl-1、3、9-trimethyl-1H、4H、6H、7H、8H、9H-1、2、4triazino[4、3-g]purine-6、8-dione represents a significant contribution to the field of chemobiology。Its unique structural features and potential therapeutic applications make it an attractive candidate for further research。As our understanding of biological systems continues to grow,compounds like this one will play an increasingly important role in developing new treatments for human diseases.

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